Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is a synthetic peptide compound with the molecular formula and a molecular weight of approximately 839.9 g/mol. It is primarily recognized as a fluorogenic substrate for the enzyme Arabidopsis thaliana metacaspase-9, which plays a significant role in programmed cell death processes in plants. The compound is typically used in biochemical research due to its high purity, generally around 95% .
The synthesis of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process begins with the attachment of the first amino acid to the resin, followed by deprotection and coupling of subsequent amino acids.
The molecular structure of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate consists of a sequence of five amino acids: acetylated valine, arginine, proline, arginine, and an aminomethylcoumarin moiety that serves as the fluorogenic part. The trifluoroacetate salt enhances solubility and stability in aqueous solutions.
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate primarily undergoes enzymatic hydrolysis when exposed to metacaspase-9 from Arabidopsis thaliana. This reaction results in the cleavage of the peptide bond between arginine and the aminomethylcoumarin moiety, releasing a fluorescent signal that can be measured.
The mechanism of action for Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate involves its role as a substrate for metacaspase-9. Upon enzymatic cleavage:
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate exhibits several notable physical and chemical properties:
The compound's stability and reactivity make it suitable for various laboratory applications involving protease assays.
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is widely utilized in scientific research:
Ac-Val-Arg-Pro-Arg-AMC trifluoroacetate is a tetrapeptidyl fluorogenic substrate designed to probe the specificity of serine and cysteine proteases. Its sequence incorporates dual arginine residues (P1 and P2' positions) to target proteases with trypsin-like specificity, which require basic residues (Arg/Lys) in the S1 pocket. The P1 Arg residue engages the protease’s catalytic site through ionic interactions with conserved aspartate residues, while the P2' Arg enhances binding affinity via auxiliary subsites (S2'/S3') [3]. The Val residue at P3 confers stability against exopeptidases and promotes hydrophobic interactions with nonpolar subsites . This design exploits protease subsite architecture (S4-S3-S2-S1-S1'-S2') to achieve selective recognition.
Structural determinants of specificity:
Table 1: Protease Specificity Profiles for Ac-Val-Arg-Pro-Arg-AMC
Protease Class | Representative Enzymes | Cleavage Site | Specificity Determinants |
---|---|---|---|
Serine Proteases | TMPRSS2, Furin | Arg↓AMC | S1: Asp435; S2: Lys342 |
Cysteine Proteases | Cathepsins (L, V) | Arg↓AMC | S2: Hydrophobic pocket |
Metalloproteases | Limited activity | N/A | Requires zinc coordination |
The substrate’s C-terminal 7-amino-4-methylcoumarin (AMC) moiety enables real-time quantification of protease activity. Upon hydrolysis at the Arg-AMC scissile bond, the nonfluorescent Ac-Val-Arg-Pro-Arg-AMC releases free AMC, which emits intense blue fluorescence (λ~ex 355 nm; λ~em 460 nm) under UV light. This signal amplification arises from the elimination of intramolecular quenching by the peptide backbone, allowing the coumarin ring to adopt a planar, conjugated state [2] [6].
Key advantages of AMC detection:
Table 2: Spectral Properties of AMC vs. Intact Substrate
Parameter | Ac-Val-Arg-Pro-Arg-AMC | Free AMC | Change Post-Cleavage |
---|---|---|---|
Fluorescence Intensity | Low (quenched) | High | 50–100-fold increase |
Excitation (nm) | 341 | 355 | +14 nm bathochromic shift |
Emission (nm) | 442 | 460 | +18 nm bathochromic shift |
The catalytic efficiency (k~cat~/K~M~) of Ac-Val-Arg-Pro-Arg-AMC hydrolysis varies significantly across proteases, reflecting active-site architecture and subsite cooperativity. For furin and TMPRSS2, k~cat~/K~M~ values exceed 10^5^ M^−1^s^−1^ due to optimal engagement of the P1 Arg and P2' Pro [3] [5]. Cathepsin L exhibits moderate efficiency (~10^4^ M^−1^s^−1^), constrained by its occluded S2 pocket .
Kinetic parameters for key proteases:
Table 3: Comparative Kinetic Parameters of Proteases
Protease | K~M~ (µM) | k~cat~ (s^−1^) | k~cat~/K~M~ (M^−1^s^−1^) | pH Optimum |
---|---|---|---|---|
Furin | 8–16 | 12 | 1.5 × 10^6^ | 7.0 |
TMPRSS2 | 20 | 5 | 2.5 × 10^5^ | 7.5 |
Cathepsin L | 50 | 1.2 | 2.4 × 10^4^ | 5.5 |
Mechanistic insights from kinetics:
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